molecular formula C6H5BrClN B1603973 2-(Bromomethyl)-5-chloropyridine CAS No. 605681-01-4

2-(Bromomethyl)-5-chloropyridine

Cat. No. B1603973
M. Wt: 206.47 g/mol
InChI Key: XRXRADIPZRXCQJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloropyridine is a chemical compound with the molecular formula C₆H₄BrClN . It belongs to the class of pyridine derivatives and contains both bromine and chlorine atoms. The compound appears as a white to light yellow crystalline powder with a melting point of 70-72°C. It is soluble in acetone, ethanol, and water.



Synthesis Analysis

The synthesis of 2-(Bromomethyl)-5-chloropyridine involves introducing bromine and chlorine substituents onto a pyridine ring. Various synthetic routes can be employed, including halogenation reactions or substitution reactions using appropriate reagents.



Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-5-chloropyridine consists of a pyridine ring with a bromomethyl group (CH₂Br) and a chloro group (Cl) attached at different positions. The arrangement of these substituents affects the compound’s reactivity and properties.



Chemical Reactions Analysis

2-(Bromomethyl)-5-chloropyridine can participate in various chemical reactions, including substitution, addition, and elimination reactions. For example, it can undergo nucleophilic substitution with other compounds or react with strong bases to form new products.



Physical And Chemical Properties Analysis


  • Melting Point : 70-72°C

  • Boiling Point : 285°C

  • Density : 2.04 g/cm³

  • Solubility : Soluble in acetone, ethanol, and water

  • Stability : Stable under normal conditions, sensitive to light and air


Scientific Research Applications

  • Bromomethylation of Thiols

    • Field: Organic Chemistry
    • Application: Bromomethyl sulfides are useful building blocks in organic synthesis . They are used in the bromomethylation of thiols, a type of organic compound that contains a sulfur-hydrogen bond .
    • Method: The bromomethylation of thiols can be achieved using paraformaldehyde and HBr/AcOH . This method minimizes the generation of highly toxic byproducts .
    • Outcomes: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability of this method .
  • Synthesis of (2S)-2-(Bromomethyl)tetrahydrofuran

    • Field: Synthetic Chemistry
    • Application: (2S)-2-(Bromomethyl)tetrahydrofuran is a chemical compound that can be synthesized from bromomethyl compounds .
    • Method: The specific synthetic method for this compound is not provided in the source .
    • Outcomes: The compound can be used in further chemical reactions .
  • Production of Methyldibromo Glutaronitrile

    • Field: Industrial Chemistry
    • Application: Methyldibromo glutaronitrile is a widely used preservative . It is made by reacting bromine with 2-methyleneglutaronitrile .
    • Method: The reaction is carried out below 30 °C .
    • Outcomes: Methyldibromo glutaronitrile is used as a preservative in various products .
  • Synthesis of (2S)-2-(Bromomethyl)tetrahydrofuran

    • Field: Synthetic Chemistry
    • Application: (2S)-2-(Bromomethyl)tetrahydrofuran is a chemical compound that can be synthesized from bromomethyl compounds .
    • Method: The specific synthetic method for this compound is not provided in the source .
    • Outcomes: The compound can be used in further chemical reactions .
  • Production of Methyldibromo Glutaronitrile

    • Field: Industrial Chemistry
    • Application: Methyldibromo glutaronitrile is a widely used preservative . It is made by reacting bromine with 2-methyleneglutaronitrile below 30 °C .
    • Method: The reaction is carried out below 30 °C .
    • Outcomes: Methyldibromo glutaronitrile is used as a preservative in various products .
  • Manufacture of Pharmaceuticals and Crown Ethers

    • Field: Pharmaceutical Chemistry
    • Application: 2-Bromoethyl ether, an organobromine compound that is also an ether, is used in the manufacture of pharmaceuticals and crown ethers .
    • Method: The specific method for this application is not provided in the source .
    • Outcomes: The compound can be used in further chemical reactions .

Safety And Hazards


  • Flammable : Classified as a flammable liquid (Category 3).

  • Skin Irritation : Can cause skin irritation (Category 2).

  • Aquatic Hazard : Toxic to aquatic life with long-lasting effects (Category 2).


Future Directions

Future research should focus on:



  • Developing more efficient and eco-friendly synthetic routes for 2-(Bromomethyl)-5-chloropyridine and its derivatives.

  • Exploring their potential applications in various fields of research and industry.


Please note that this analysis is based on available information, and further studies may reveal additional insights. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

2-(bromomethyl)-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXRADIPZRXCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624113
Record name 2-(Bromomethyl)-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-chloropyridine

CAS RN

605681-01-4
Record name 2-(Bromomethyl)-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-5-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 5-chloro-2-methylpyridine (Reference Example 52, Step A, 6.4 g, 50 mmol) and N-bromosuccinimide (12.5 g, 70 mmol) in 100 mL carbon tetrachloride was heated to gentle reflux (bath temperature 90° C.), and 2,2′-azobisisobutyronitrile (0.74 g) was added in several portions over 30 min. After stirring at this temperature for 5 h, the reaction mixture was concentrated. The resulting slurry was diluted with EtOAc (100 mL) and was washed with water (100 mL), saturated aqueous sodium bicarbonate/saturated aqueous sodium thiosulfate, and brine. The organic solution was dried over anhydrous sodium sulfate, filtered, and concentrated to dryness, and the residue was purified by flash column chromatography on silica gel eluted with 2 to 15% ether in CH2Cl2/hexane (1:1) to afford 2-bromomethyl-5-chloropyridine (6.0 g, 60%), which was used immediately for the ensuing reaction. Thus, to a vigorously stirred solution of 2-bromomethyl-5-chloropyridine (6.0 g, 29 mmol) and 3-bromophenyl acetone (Step A, 6.0 g, 28 mmol) and tetrabutylammonium iodide (20 mg) in 30 mL CH2Cl2 at −78° C. was added cesium hydroxide monohydrate (10 g, 60 mmol), and the reaction was allowed to slowly warm to room temperate overnight. The reaction mixture was partitioned between EtOAc (100 mL) and water (100 mL). The organic layer was separated and the aqueous layer extracted with EtOAc (2×100 mL). The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to dryness, and the residue was purified by flash column chromatography on silica gel eluted with 5 to 40% EtOAc in hexane to afford the title compound. 1H NMR (500 MHz, CD3OD): δ 8.44 (d, 1H), 7.66 (dd, 1H), 7.46-7.41 (m, 2H), 7.24 (t, 1H), 7.22 (d, 1H), 7.15 (d, 1h), 4.42 (dd, 1H), 3.54 (dd, 1H), 3.07 (dd, 1H), 2.12 (s, 3H). LC-MS: m/e 338 (M+H)+ (3.0 min).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of (5-chloropyridin-2-yl)methanol Part D (10 mg, 0.070 mmol) and triphenylphosphine (32.9 mg, 0.125 mmol) in DCM (0.170 mL) was added a solution of carbon tetrabromide (31.4 mg, 0.095 mmol) in DCM (0.084 mL) dropwise. The mixture was stirred at RT for 2.0 h at which point the solvent was removed in vacuo and the crude product was subjected to flash chromatography (silica gel/DCM-EtOAc 100:0 to 0:100 gradient) to afford 2-(bromomethyl)-5-chloropyridine 16E (2.4 mg, 16.8% yield) as a light brown oil. LC-MS, [M+H]+208. 1H NMR (400 MHz, CDCl3) δ 8.47 (1H, d, J=2.2 Hz), 7.61 (1H, dd, J=8.4, 2.2 Hz), 7.33 (1H, d, J=8.4 Hz), 4.46 (2H, s). HPLC-Method 8; 2.42 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.9 mg
Type
reactant
Reaction Step One
Quantity
31.4 mg
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
solvent
Reaction Step One
Name
Quantity
0.084 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)-5-chloropyridine
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2-(Bromomethyl)-5-chloropyridine
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2-(Bromomethyl)-5-chloropyridine
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2-(Bromomethyl)-5-chloropyridine
Reactant of Route 5
2-(Bromomethyl)-5-chloropyridine

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